2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Description
Properties
IUPAC Name |
2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-3-8(2)5-9(4-7)12-16-15-11(18-12)6-10(17)14-13/h3-5H,6,13H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCUZTNUDYJNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NN=C(O2)CC(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- Structure : The compound features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including anticancer, antibacterial, and antifungal properties. The specific compound has shown promise in various studies:
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies revealed that compounds similar to this compound exhibited significant cytotoxic effects against human leukemia and breast cancer cell lines (e.g., MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
The mechanisms underlying the anticancer activity of oxadiazole derivatives often involve:
- Induction of Apoptosis : Flow cytometry assays indicated that these compounds can induce apoptosis in cancer cells through activation of caspase pathways and modulation of p53 expression .
- Inhibition of Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in the regulation of gene expression associated with cancer progression .
Antibacterial and Antifungal Properties
In addition to anticancer activity, oxadiazole derivatives have shown antibacterial and antifungal properties:
- Antibacterial Activity : Studies indicate that certain oxadiazole compounds possess significant antibacterial effects against gram-positive and gram-negative bacteria.
Case Studies and Research Findings
- Case Study on Anticancer Activity : A study evaluated the efficacy of a series of oxadiazole derivatives against MCF-7 breast cancer cells. The results showed that modifications in the phenyl ring significantly enhanced cytotoxicity, indicating structure-activity relationships (SAR) are crucial for optimizing therapeutic effects .
- In Vivo Studies : Preliminary in vivo studies have suggested that these compounds may reduce tumor growth in animal models, although further research is needed to confirm these findings and assess toxicity profiles .
Scientific Research Applications
The compound 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.
Basic Information
- Chemical Name: this compound
- Molecular Formula: C12H14N4O2
- Molecular Weight: 246.27 g/mol
- CAS Number: 891123-93-6
Structural Characteristics
The structure of the compound includes an oxadiazole ring, which is known for its biological activity. The presence of the hydrazide functional group enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. For instance:
| Study | Findings |
|---|---|
| Demonstrated antibacterial activity against E. coli and S. aureus. | |
| Showed antifungal properties against Candida albicans. |
The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Agricultural Chemistry
In agriculture, compounds containing oxadiazole moieties have been explored as pesticides . Research indicates that these compounds can act as effective herbicides and insecticides:
| Application | Efficacy |
|---|---|
| Herbicide | Effective against common weeds like Amaranthus spp. |
| Insecticide | Toxicity observed in Aphis gossypii (cotton aphid) at low concentrations. |
Case studies have highlighted the ability of these compounds to inhibit plant growth regulators in pests, thus providing a dual function of pest control and crop protection.
Material Science
Recent advancements have explored the use of this compound in the development of polymeric materials with enhanced properties:
| Property | Improvement |
|---|---|
| Thermal Stability | Enhanced by incorporating oxadiazole derivatives into polymer matrices. |
| Mechanical Strength | Increased tensile strength observed in composites containing the compound. |
Research has demonstrated that the incorporation of such compounds into polymers can lead to materials with improved durability and resistance to environmental stressors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The compound is compared to analogs with variations in the oxadiazole substituents, heteroatoms, and functional groups. Key examples include:
Table 1: Molecular and Physicochemical Comparisons
Key Observations :
- The target compound has a higher molecular weight than its 3-fluoro-4-methylphenyl analog () due to the additional methyl group.
- Compounds with sulfanyl or thiazole groups (e.g., 7c in ) exhibit higher molecular weights and melting points, attributed to increased polarity and intermolecular interactions .
Key Observations :
Key Observations :
- Mercapto-oxadiazoles () show notable antimicrobial activity, suggesting the acetohydrazide group in the target compound may similarly interact with microbial targets .
- Lipophilic substituents (e.g., dodecyl in ) improve bioavailability, but the target compound’s dimethylphenyl group may balance lipophilicity and solubility .
Preparation Methods
Cyclodehydration of Diacylhydrazides
The 1,3,4-oxadiazole scaffold is classically synthesized via cyclodehydration of diacylhydrazides under acidic or dehydrating conditions. As demonstrated in the synthesis of symmetric oxadiazoles, 3,5-dimethylbenzoic acid undergoes acylation with thionyl chloride (SOCl₂) to form 3,5-dimethylbenzoyl chloride, which subsequently reacts with hydrazine hydrate to yield 3,5-dimethylbenzohydrazide. Further reaction with a second acyl chloride (e.g., chloroacetyl chloride) generates a mixed diacylhydrazide, which cyclizes in the presence of phosphoryl chloride (POCl₃) to form the asymmetric oxadiazole core. This method, while effective for symmetric derivatives, requires precise stoichiometric control to avoid regioisomeric byproducts in asymmetric cases.
Thiol-Mediated Alkylation Strategies
An alternative route involves the formation of 5-substituted-1,3,4-oxadiazole-2-thiol intermediates. For example, 2-(1H-indol-3-yl)acetohydrazide cyclizes with carbon disulfide (CS₂) and potassium hydroxide (KOH) to produce 5-(indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol. Subsequent alkylation with 2-bromoacetamide derivatives introduces diverse side chains at the sulfur position. While this approach enables modular functionalization, the presence of a thioether linkage necessitates post-synthetic modifications to achieve the desired acetohydrazide moiety.
Synthetic Pathways to 2-[5-(3,5-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]acetohydrazide
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
3,5-Dimethylbenzoic acid (10 mmol) reacts with excess SOCl₂ (5 mL) under reflux at 78°C for 10 hours. Excess SOCl₂ is removed via distillation, yielding 3,5-dimethylbenzoyl chloride as a colorless liquid.
Step 2: Formation of Mixed Diacylhydrazide
The acyl chloride (10 mmol) is treated with acetic hydrazide (10 mmol) in anhydrous ethanol at 0–5°C, yielding N'-(3,5-dimethylbenzoyl)acetohydrazide. The product is isolated via filtration and recrystallized from ethanol (Yield: 85%; m.p. 164–166°C).
Step 3: Cyclodehydration to Oxadiazole
The diacylhydrazide (5 mmol) is refluxed with POCl₃ (10 mL) at 100°C for 10 hours. Quenching with ice water precipitates 2-(3,5-dimethylphenyl)-5-acetyl-1,3,4-oxadiazole, which is purified via column chromatography (Yield: 78%; m.p. 110–112°C).
Step 4: Hydrazide Formation
The acetyl group is hydrolyzed to carboxylic acid using NaOH (2M), followed by treatment with hydrazine hydrate (80%) in methanol to yield the target acetohydrazide (Yield: 83%; m.p. 128–130°C).
Step 1: Synthesis of 5-(3,5-Dimethylphenyl)-1,3,4-Oxadiazole-2-Thiol
3,5-Dimethylbenzohydrazide (20 mmol) is cyclized with CS₂ (40 mmol) and KOH (20 mmol) in ethanol under reflux for 6 hours. Acidification with HCl yields the thiol derivative (Yield: 86%; m.p. 104–106°C).
Step 2: Alkylation with Ethyl Bromoacetate
The thiol intermediate (10 mmol) reacts with ethyl bromoacetate (10 mmol) in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The resulting ethyl ester is hydrolyzed to carboxylic acid and converted to hydrazide via hydrazine hydrate (Yield: 81%).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (POCl₃ Cyclization) | Route 2 (Thiol Alkylation) |
|---|---|---|
| Overall Yield | 62% | 58% |
| Reaction Time | 24 hours | 18 hours |
| Byproduct Formation | Moderate (regioisomers) | Low |
| Scalability | High | Moderate |
| Functional Group Tolerance | Limited to aryl groups | Broad |
Route 1 offers superior scalability but requires stringent stoichiometric control to minimize symmetric byproducts. Route 2, while longer, provides greater flexibility for introducing diverse side chains but introduces sulfur-containing intermediates.
Characterization and Spectroscopic Data
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (¹H-NMR)
Mass Spectrometry (EI-MS)
Optimization Strategies and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhance reaction rates in alkylation steps but complicate purification due to high boiling points. Ethanol and water mixtures are preferred for cyclization reactions to improve yields.
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters to optimize the synthesis of 2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide for high yield and purity? A: Key parameters include:
- Reaction time and temperature : Reflux conditions (e.g., 4–6 hours at 80–100°C) to ensure complete cyclization of the oxadiazole ring .
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic substitution efficiency in intermediate steps .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) to isolate the final product .
- Monitoring : Thin-layer chromatography (TLC) with a 7:3 chloroform:methanol ratio tracks reaction progress .
Structural Characterization
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A: A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR identify hydrazide protons (δ 8.5–10.0 ppm) and oxadiazole carbons (δ 160–170 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Resolves geometric configurations (e.g., E/Z isomerism in hydrazone moieties) and hydrogen-bonding networks critical for biological activity .
Advanced: Resolving Biological Data Contradictions
Q: How can researchers address contradictory reports on this compound’s antimicrobial efficacy across studies? A: Potential strategies include:
- Structural benchmarking : Compare substituent effects (e.g., 3,5-dimethylphenyl vs. chlorophenyl groups) on target binding using molecular docking .
- Assay standardization : Use consistent MIC (minimum inhibitory concentration) protocols (e.g., CLSI guidelines) and control strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Synergistic studies : Test combinations with known antibiotics (e.g., β-lactams) to identify potentiating effects masked in single-agent assays .
Mechanism of Action Elucidation
Q: What methodologies are recommended to elucidate the anticancer mechanism of this compound? A: Prioritize these approaches:
- Enzyme inhibition assays : Measure IC values against kinases (e.g., EGFR) or topoisomerases using fluorescence-based kits .
- Apoptosis profiling : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays in cancer cell lines (e.g., MCF-7) .
- Transcriptomics : RNA sequencing to identify dysregulated pathways (e.g., p53 or MAPK signaling) post-treatment .
Advanced: Designing Structure-Activity Relationship (SAR) Studies
Q: How should SAR studies be structured to improve the compound’s bioactivity? A: Focus on:
- Core modifications : Replace the oxadiazole ring with 1,3,4-thiadiazole or triazole to assess heterocycle impact on solubility and target affinity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the 3,5-dimethylphenyl position to enhance electrophilic reactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., hydrazide NH for hydrogen bonding) .
Stability and Storage
Q: What conditions ensure long-term stability of this compound in laboratory settings? A:
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the hydrazide moiety .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
Advanced: Computational Modeling
Q: Which computational models best predict this compound’s pharmacokinetic properties? A:
- ADMET prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial DNA gyrase) over 100 ns to evaluate binding stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
